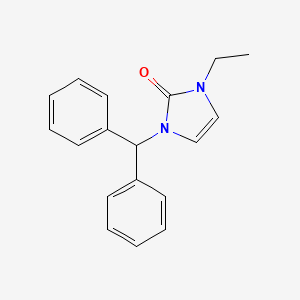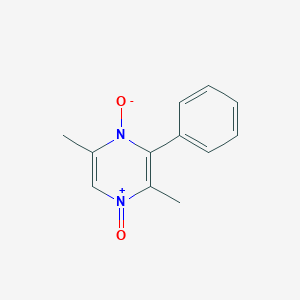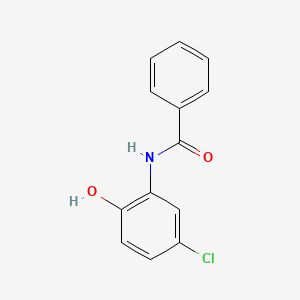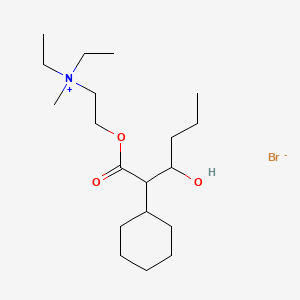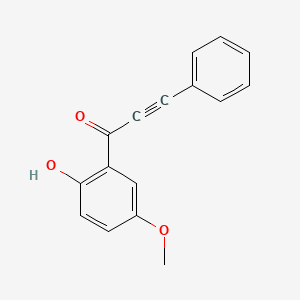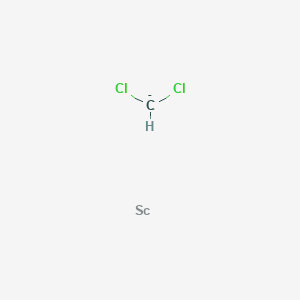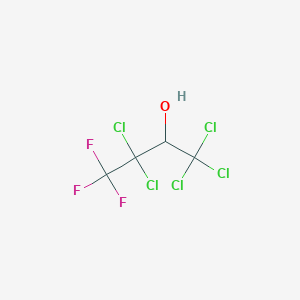
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is an organohalogen compound characterized by the presence of both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol typically involves the halogenation of butanol derivatives. The process includes the introduction of chlorine and fluorine atoms under controlled conditions. Common reagents used in the synthesis include chlorine gas, fluorine gas, and appropriate catalysts to facilitate the halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where butanol derivatives are treated with chlorine and fluorine gases in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less halogenated alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organohalogen compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target.
Comparison with Similar Compounds
- 1,1,1,3,3-Pentachloropropane
- 1,1,2,3,3-Pentachloropropane
- 1,1,1,3,3-Pentachlorobutane
Comparison: 1,1,1,3,3-Pentachloro-4,4,4-trifluorobutan-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to similar compounds. The combination of these halogens can enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
104695-85-4 |
|---|---|
Molecular Formula |
C4H2Cl5F3O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,1,1,3,3-pentachloro-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H2Cl5F3O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H |
InChI Key |
RZCVKUJCDDRGRS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



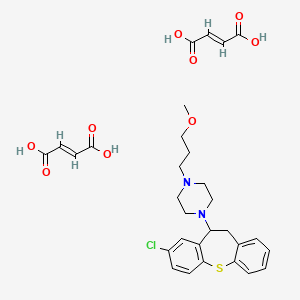
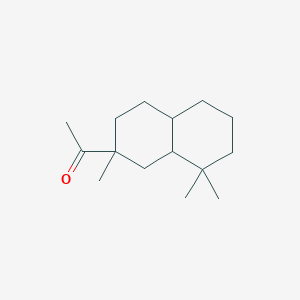
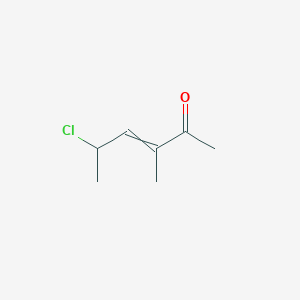
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
